molecular formula C21H13F3NO4PS B12829755 N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B12829755
M. Wt: 463.4 g/mol
InChI Key: GRVVEHJKSSFTKA-UHFFFAOYSA-N
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Description

N-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide is a complex organophosphorus compound This compound is notable for its unique pentacyclic structure, which includes a phosphorus atom integrated into a highly strained ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic synthesis techniques. The process begins with the formation of the pentacyclic core, which can be achieved through a series of cyclization reactions. Key steps include:

    Cyclization Reactions: Formation of the pentacyclic structure through intramolecular cyclization.

    Phosphorylation: Introduction of the phosphorus atom into the ring system.

    Sulfonamide Formation: Reaction of the intermediate with trifluoromethanesulfonamide to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can modify the pentacyclic structure.

    Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom and the trifluoromethanesulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine .
  • N,N-bis(phenylmethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine .

Uniqueness

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide is unique due to its trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H13F3NO4PS

Molecular Weight

463.4 g/mol

IUPAC Name

N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C21H13F3NO4PS/c22-21(23,24)31(26,27)25-30-28-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)29-30/h1-12,25H

InChI Key

GRVVEHJKSSFTKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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